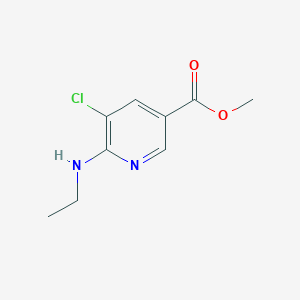
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, an ethylamino group at the 6th position, and a methyl ester group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-pyridinecarboxylic acid and ethylamine.
Esterification: The carboxylic acid group at the 3rd position of the pyridine ring is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Amination: The chloro group at the 5th position is substituted with an ethylamino group through a nucleophilic substitution reaction using ethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Ethylamine, thiols, and other nucleophiles under reflux conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the ethylamino group.
Ethyl 5-chloro-6-(methylamino)pyridine-3-carboxylate: Similar structure but has a methylamino group instead of an ethylamino group.
Uniqueness
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate is unique due to the presence of both the chloro and ethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-11-8-7(10)4-6(5-12-8)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
LIUVYUNJSBVVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















